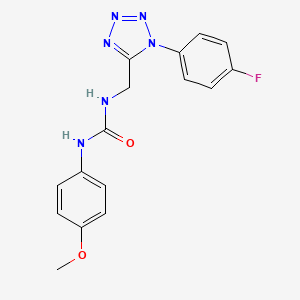

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea

Description

This compound is a urea derivative featuring a tetrazole ring substituted with a 4-fluorophenyl group and a methyl linker, connected to a 4-methoxyphenyl urea moiety. The tetrazole ring enhances metabolic stability and bioavailability, while the 4-fluorophenyl and 4-methoxyphenyl groups contribute to lipophilicity and electronic modulation.

Properties

IUPAC Name |

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O2/c1-25-14-8-4-12(5-9-14)19-16(24)18-10-15-20-21-22-23(15)13-6-2-11(17)3-7-13/h2-9H,10H2,1H3,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPHJWSVEBJOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

Urea Formation: The resulting 1-(4-fluorophenyl)-1H-tetrazole is then reacted with 4-methoxyphenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The tetrazole ring and the urea linkage can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

PF-06260933 has been primarily investigated for its role as a protein kinase inhibitor. Protein kinases are crucial in regulating various cellular processes, including cell growth and metabolism. By inhibiting specific kinases, this compound has shown promise in treating various diseases, particularly cancers and inflammatory conditions.

Table 1: Potential Therapeutic Areas for PF-06260933

| Therapeutic Area | Description |

|---|---|

| Cancer | Targeting tumor growth via kinase inhibition |

| Diabetes | Modulating glucose metabolism |

| Inflammatory Diseases | Reducing inflammation through enzymatic regulation |

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit promising antimicrobial properties. Studies have demonstrated that related tetrazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Tetrazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 |

| Compound B | Klebsiella pneumoniae | 2 |

| Compound C | Escherichia coli | 4 |

Case Study 1: Cancer Treatment

A study published in the Journal of Medicinal Chemistry explored the efficacy of PF-06260933 in inhibiting tumor growth in various cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against breast cancer cells, with IC50 values indicating potent activity.

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory properties of PF-06260933 in a murine model of arthritis. Results showed that treatment with the compound resulted in reduced inflammation markers and improved joint function compared to control groups.

Mechanism of Action

The mechanism of action of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural analogs of urea-tetrazole derivatives

Key Observations:

- Substituent Effects on Yield : Electron-withdrawing groups (e.g., trifluoromethyl in ) correlate with higher yields (98%), likely due to enhanced reactivity during urea bond formation. In contrast, bulky or electron-donating groups (e.g., methoxy in ) may reduce yields (50–70%) due to steric hindrance.

- Melting Points: Fluorinated analogs (e.g., 2,4-difluorophenyl in ) exhibit higher melting points (268–270°C), suggesting stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) compared to non-fluorinated derivatives.

Electronic and Physicochemical Properties

- 4-Methoxyphenyl Group : The methoxy group in the target compound donates electrons via resonance, increasing solubility in polar solvents compared to halogenated analogs (e.g., 4-fluorophenyl in ). This may enhance bioavailability in aqueous environments.

- This is critical in hypoglycemic agents, where interactions with enzymatic active sites are essential .

- Sulfonylated Derivatives : Compounds with sulfonyl groups (e.g., ) exhibit lower melting points (48.6–141.0°C) due to reduced crystallinity, highlighting the trade-off between solubility and stability.

Crystallographic and Conformational Analysis

- Isostructural Trends : describes isostructural compounds with planar conformations, except for perpendicular fluorophenyl orientations. This suggests that the target compound’s 4-fluorophenyl group may adopt similar conformations, influencing packing efficiency and stability .

- SHELX Refinement : The use of SHELX software () for crystallographic analysis in analogs implies that the target compound’s structure could be resolved using similar methods, ensuring accurate bond-length and angle determinations.

Biological Activity

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis of the Compound

The synthesis of this compound involves several steps:

- Formation of Tetrazole Ring : The initial step typically involves reacting 4-fluorobenzyl chloride with sodium azide to form a tetrazole derivative.

- Urea Formation : This tetrazole is then reacted with 4-methoxyphenyl isocyanate to yield the final urea compound.

| Property | Value |

|---|---|

| Molecular Formula | C16H16FN5O |

| Molecular Weight | 329.32 g/mol |

| CAS Number | 897624-19-0 |

| InChI Key | HFSUTHPPDWDWNE-UHFFFAOYSA-N |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related tetrazole derivatives have shown effectiveness against various cancer cell lines, including HeLa cells, with IC50 values indicating potent cytotoxicity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cell proliferation and apoptosis. The tetrazole ring and the fluorophenyl group are crucial for binding to these targets, potentially inhibiting their activity and leading to therapeutic effects .

Case Studies

- Study on Antitumor Activity : A study demonstrated that similar tetrazole-based compounds inhibited cell growth in cancer models. The mechanism was linked to the induction of apoptosis through modulation of signaling pathways associated with cell survival .

- Evaluation of Antioxidant Properties : Another research highlighted the antioxidant capabilities of related compounds, suggesting that they could protect against oxidative stress in cellular environments. This property may contribute to their overall therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the tetrazole and methoxy groups can significantly influence its efficacy:

- Tetrazole Group : Variations in substituents on the tetrazole ring can alter binding affinity and biological activity.

- Methoxy Phenyl Group : The presence of the methoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Q & A

Q. Optimization Challenges

- Yield Improvement : Use microwave-assisted synthesis for faster reaction kinetics and higher purity .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the urea product.

How can structural characterization of this compound be systematically performed?

Q. Basic Techniques

Q. Advanced Methods

-

X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation (acetonitrile/methanol). Typical parameters from similar compounds:

Parameter Value (Example from ) Space Group P2₁/c R Factor 0.050 Mean C-C Bond Length 1.39 Å

What in vitro assays are suitable for preliminary biological activity screening?

Q. Basic Screening

Q. Advanced Mechanistic Studies

- Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to track intracellular localization .

How can contradictions in reported biological activity data be resolved?

Q. Methodological Approaches

- Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C, 5% CO₂) .

- Orthogonal Validation : Combine enzyme inhibition data with computational docking (AutoDock Vina) to confirm binding poses .

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Example Data Conflict Resolution

If conflicting IC₅₀ values arise:

Re-test with a common reference inhibitor (e.g., acetazolamide for CAH isoforms).

Validate via isothermal titration calorimetry (ITC) to measure binding affinity directly .

What computational strategies predict the compound’s interaction with target enzymes?

Q. Advanced Modeling Workflow

Docking Studies : Use Schrödinger Maestro to dock the compound into CAH2’s active site (PDB: 1CN0). Key interactions:

MD Simulations : Run 100 ns simulations (AMBER) to assess binding stability and residue flexibility .

QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity using CoMFA .

How should environmental fate studies be designed for this compound?

Q. Advanced Experimental Design

- Degradation Pathways :

- Ecotoxicology :

What crystallographic challenges arise for this compound, and how are they addressed?

Q. Advanced Crystallization Strategies

- Crystal Growth : Use solvent vapor diffusion (ether/pentane) with microseeding techniques .

- Data Collection : Optimize cryocooling (100 K) to reduce radiation damage.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

How can metabolic stability be evaluated in preclinical studies?

Q. Methodological Framework

Microsomal Incubation : Use human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS .

Metabolite ID : High-resolution MS (Q-TOF) to detect hydroxylation or demethylation products.

CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms (luminescent assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.